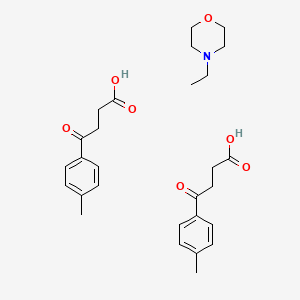
tert-Butyl methyl(5-oxopentyl)carbamate
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl methyl(5-oxopentyl)carbamate involves a palladium-catalyzed cross-coupling reaction. The reaction conditions typically include the use of palladium catalysts and specific reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Análisis De Reacciones Químicas
Tert-Butyl methyl(5-oxopentyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-Butyl methyl(5-oxopentyl)carbamate has a wide range of scientific research applications. It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This compound is also utilized in the preparation of N-Boc-protected anilines through palladium-catalyzed synthesis . Additionally, it finds applications in various fields such as chemistry, biology, medicine, and industry due to its unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(5-oxopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through palladium-catalyzed cross-coupling reactions, which facilitate the formation of new chemical bonds . The exact molecular targets and pathways involved may vary depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Tert-Butyl methyl(5-oxopentyl)carbamate can be compared with other similar compounds such as tert-Butyl carbamate and Boc-valine methylamide. These compounds share similar structural features and chemical properties, but this compound is unique due to its specific functional groups and reactivity . The comparison highlights its distinctiveness in terms of synthetic routes, reaction conditions, and applications .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(5-oxopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKAFSIOTPTILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168166 | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620280-47-8 | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620280-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-methyl-N-(5-oxopentyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


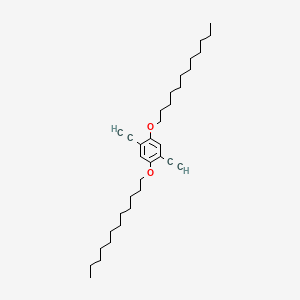
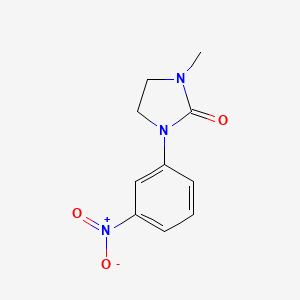

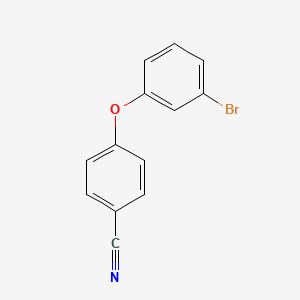


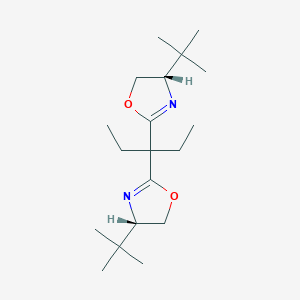
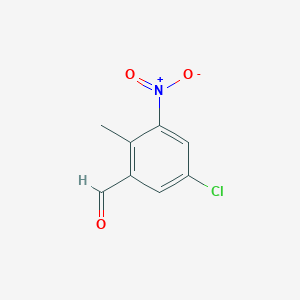
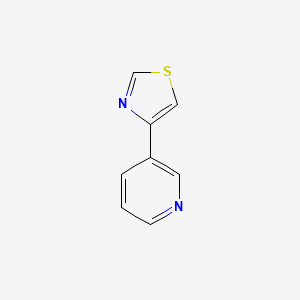
![3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3177435.png)

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)
